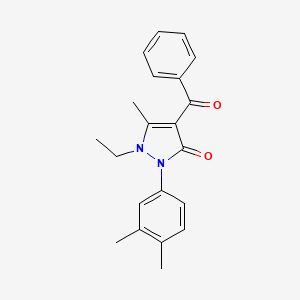
4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-2-(3,4-dimetilfenil)-1-etil-5-metilpirazol-3-ona es un compuesto orgánico sintético que pertenece a la clase de las pirazolonas. Las pirazolonas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Benzoyl-2-(3,4-dimetilfenil)-1-etil-5-metilpirazol-3-ona típicamente involucra la reacción de derivados benzoylicos y pirazolónicos sustituidos apropiados bajo condiciones controladas. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción para este compuesto no están fácilmente disponibles en la literatura. Los métodos generales para sintetizar pirazolonas a menudo implican reacciones de ciclización utilizando hidracinas y β-dicetonas o β-cetoésteres.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados. Típicamente, la síntesis industrial de compuestos similares implica optimizar las condiciones de reacción para la producción a gran escala, incluido el uso de catalizadores, solventes y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Benzoyl-2-(3,4-dimetilfenil)-1-etil-5-metilpirazol-3-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se optimizan según la reacción deseada.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Se puede estudiar por sus actividades biológicas, incluidas las posibles propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: La investigación puede explorar su potencial terapéutico para el tratamiento de diversas enfermedades.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-Benzoyl-2-(3,4-dimetilfenil)-1-etil-5-metilpirazol-3-ona no está bien documentado. Compuestos similares a menudo ejercen sus efectos al interactuar con objetivos moleculares específicos, como enzimas o receptores, y al modular las vías bioquímicas. Se necesita más investigación para dilucidar el mecanismo de acción exacto de este compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Benzoyl-2,6-bis(3,4-dimetilfenil)pirrolo[3,4-f]isoindol-1,3,5,7-tetrona
- Otros derivados de pirazolona
Singularidad
4-Benzoyl-2-(3,4-dimetilfenil)-1-etil-5-metilpirazol-3-ona es único debido a su patrón de sustitución específico, que puede conferir propiedades biológicas y químicas distintas en comparación con otros derivados de pirazolona
Conclusión
4-Benzoyl-2-(3,4-dimetilfenil)-1-etil-5-metilpirazol-3-ona es un compuesto con posibles aplicaciones en química, biología, medicina e industria. Si bien los detalles específicos sobre su síntesis, reacciones y mecanismo de acción son limitados, representa un tema interesante para futuras investigaciones y exploraciones.
Propiedades
Fórmula molecular |
C21H22N2O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one |
InChI |
InChI=1S/C21H22N2O2/c1-5-22-16(4)19(20(24)17-9-7-6-8-10-17)21(25)23(22)18-12-11-14(2)15(3)13-18/h6-13H,5H2,1-4H3 |
Clave InChI |
FDITYPCGWONMKR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=O)N1C2=CC(=C(C=C2)C)C)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















